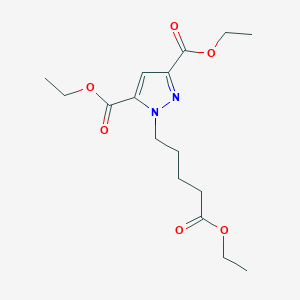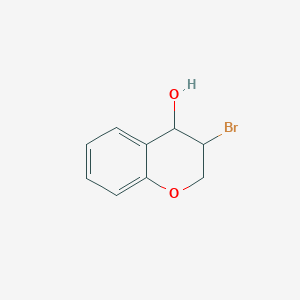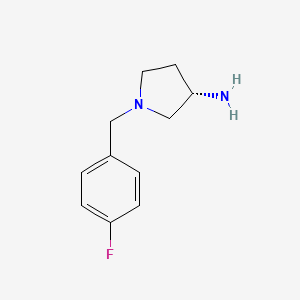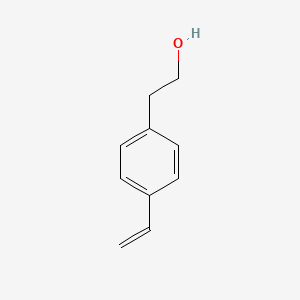
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, “Methyl ((1-(5-Ethoxy-5-Oxopentyl)-1H-1,2,3-Triazol-4-yl)Methyl)-L-Prolinate” was prepared from N-propargyl methyl prolinate 1, following a general procedure for the 1,3-dipolar cycloaddition . Another compound, “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, is synthesized through the reaction of phenylboronic acid and 5-ethoxyvalerolactone in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has high-quality images of 3D molecular structure, molecular surface, and molecular orbitals available based on quantum chemical computations .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has a molecular weight of 289.32482 g/mol .Mécanisme D'action
Target of Action
Related compounds have been shown to target the l-proline uptake in trypanosoma cruzi, a pathogenic protist . This amino acid is involved in fundamental biological processes such as ATP production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Mode of Action
Similar compounds have been proposed to inhibit the l-proline uptake by blocking the transporter . This interference with the amino acid internalization disrupts the biological processes dependent on L-Proline .
Biochemical Pathways
Inhibition of l-proline uptake in trypanosoma cruzi by related compounds can disrupt atp production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Result of Action
Related compounds that inhibit l-proline uptake can disrupt various biological processes in trypanosoma cruzi, potentially leading to the death of the pathogen .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHWGWHTFXHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)






![N-[(oxolan-2-yl)methyl]guanidine](/img/structure/B3138480.png)

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)



